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Compound of Interest

Compound Name: NBI-98782

Cat. No.: B560173

For researchers, scientists, and drug development professionals, this guide provides a detailed
comparison of the pharmacological activity of NBI-98782 and other key metabolites of
valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor. The data
presented herein is compiled from in vitro studies to facilitate a clear understanding of their
relative potencies and selectivities.

Valbenazine is a prodrug developed for the treatment of tardive dyskinesia.[1] Its therapeutic
effects are primarily attributed to its active metabolites, which exhibit high affinity for VMAT2.[2]
This transporter is responsible for packaging monoamines, such as dopamine, into synaptic
vesicles, thereby regulating their release into the synapse.[1][3] Inhibition of VMAT2 leads to a
reduction in dopamine release, which is the mechanism underlying the therapeutic benefit of
valbenazine in hyperkinetic movement disorders.[4]

Comparative VMAT2 Binding Affinity

Valbenazine undergoes extensive metabolism in vivo, leading to the formation of several
metabolites. The primary active metabolite is NBI-98782, also known as (+)-a-
dihydrotetrabenazine (R,R,R-HTBZ).[5][6] Another significant circulating metabolite is a mono-
oxy metabolite, NBI-136110.[3][7]

The binding affinities of valbenazine and its major metabolites for VMAT2 have been
characterized in radioligand binding assays. The data clearly indicates that NBI-98782 is the
most potent inhibitor of VMAT2 among the parent drug and its metabolites.[6]
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Compound Target Tissue Source Ki (nM)

NBI-98782 (R,R,R-

VMAT?2 Rat Striatum 1.0 - 2.8[3][5]
HTBZ)
VMAT?2 Rat Forebrain 4.2[3]
VMAT?2 Human Platelets 2.6 - 3.3[3][5]
Valbenazine (NBI- Rat Striatum / Human

VMAT?2 110 - 190[3][5]
98854) Platelets

Rat Striatum / Human

NBI-136110 VMAT?2 160 - 220[3][5]

Platelets

Table 1: Comparative VMAT2 Binding Affinities. Ki represents the inhibitory constant, with lower
values indicating higher binding affinity.

Selectivity Profile

A crucial aspect of the pharmacological profile of VMAT2 inhibitors is their selectivity. Off-target
binding can lead to undesirable side effects. Studies have shown that valbenazine and its
primary active metabolite, NBI-98782, are highly selective for VMATZ2.[5] They exhibit no
significant binding affinity for a wide range of other receptors, including dopamine (D1, D2),
serotonin (5-HT1A, 5-HT2A, 5-HT2B), adrenergic, histaminergic, or muscarinic receptors.[7][8]
This high degree of selectivity for VMATZ2 is a key feature that contributes to the favorable
tolerability profile of valbenazine.[5]

Metabolic Pathway of Valbenazine

Valbenazine is designed as a prodrug to facilitate its absorption and distribution. Following oral
administration, it is rapidly and extensively metabolized to its active form, NBI-98782, through
hydrolysis of the valine ester.[9][10] Concurrently, valbenazine can undergo oxidative
metabolism, primarily by CYP3A4/5, to form the less active metabolite, NBI-136110.[9][11] NBI-
98782 is further metabolized, in part, by the enzyme CYP2D6.[9][10]
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Metabolic conversion of valbenazine.

Experimental Protocols

The quantitative data presented in this guide was primarily generated using in vitro radioligand
binding assays. A detailed methodology for these experiments is outlined below.

VMAT2 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds (valbenazine, NBI-98782,
NBI-136110) for the VMAT2 transporter.

Materials:
» Radioligand: [3H]-dihydrotetrabenazine ([3H]-DHTBZ), a high-affinity VMAT2 ligand.

o Tissue Preparation: Homogenates from rat striatum, rat forebrain, or human platelets, which
are rich in VMAT2.

o Test Compounds: Valbenazine and its metabolites at various concentrations.
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o Assay Buffer: Appropriate buffer solution to maintain pH and ionic strength.
« Filtration Apparatus: Glass fiber filters and a vacuum manifold.
 Scintillation Counter: To measure radioactivity.

Procedure:

 Incubation: Tissue homogenates are incubated with a fixed concentration of [*H]-DHTBZ and
varying concentrations of the test compound.

o Equilibrium: The mixture is incubated for a specific duration to allow the binding to reach
equilibrium.

e Separation: The incubation is terminated by rapid filtration through glass fiber filters. This
separates the bound radioligand from the unbound radioligand.

e Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically
bound radioligand.

» Quantification: The radioactivity retained on the filters, representing the amount of bound
[3H]-DHTBZ, is measured using a scintillation counter.

o Data Analysis: The data is analyzed to determine the concentration of the test compound
that inhibits 50% of the specific binding of [3H]-DHTBZ (ICso). The ICso value is then
converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into
account the concentration and affinity of the radioligand.
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Workflow for VMAT2 radioligand binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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